N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Description
The compound “N’-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide” is a complex organic molecule. It is related to the class of compounds known as thiazoles . Thiazoles are a group of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, involves the reaction of two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structure of thiazoles. It likely contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography.Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity, suggesting potential targets could be bacterial enzymes or proteins .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives are known to interfere with various biological pathways, including those involved in bacterial cell wall synthesis, protein synthesis, and dna replication .
Pharmacokinetics
The presence of halogen atoms (chlorine and fluorine) in the molecule could potentially affect its bioavailability, as halogens are known to enhance lipophilicity and membrane permeability .
Result of Action
Given its potential antibacterial activity, it may lead to the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-5-6-15(10-17(12)21)24-19(27)18(26)23-8-7-16-11-28-20(25-16)13-3-2-4-14(22)9-13/h2-6,9-11H,7-8H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECSMSCFFNAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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